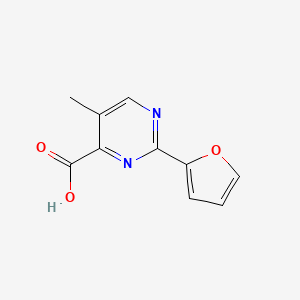
5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and diethyl groups on the pyrimidine ring imparts unique chemical properties that make it a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with urea in the presence of a base, followed by the introduction of an amino group through subsequent reactions. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diethyl groups can enhance lipophilicity, facilitating membrane penetration. The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
類似化合物との比較
Similar Compounds
- 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1,3-diethyl-6-methylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1,3-diethyluracil
Uniqueness
Compared to similar compounds, 5-Amino-1,3-diethylpyrimidine-2,4(1h,3h)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of diethyl groups enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
特性
CAS番号 |
89073-59-6 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
5-amino-1,3-diethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3 |
InChIキー |
HWSQYEBRQKBJRS-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)N(C1=O)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)

![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)



![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
![5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B13155248.png)
![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)
